Aatllgad

Description

Aatllgad is a synthetic organometallic compound characterized by its hybrid phosphine-alkene ligand framework, which enables versatile coordination with transition metals such as palladium, platinum, and ruthenium . Its structure features a bidentate ligand system where the phosphine group donates electron density to stabilize metal centers, while the alkene moiety facilitates π-backbonding, enhancing catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura and Heck reactions) . Synthesized via a three-step protocol involving phosphine substitution and alkene functionalization, this compound exhibits high thermal stability (decomposition temperature: 280°C) and solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile . Its applications span homogeneous catalysis, pharmaceutical intermediates, and materials science, with demonstrated efficacy in asymmetric hydrogenation and C–H activation .

Properties

CAS No. |

101817-45-2 |

|---|---|

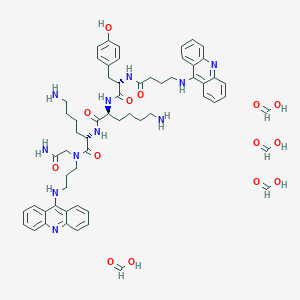

Molecular Formula |

C60H75N11O14 |

Molecular Weight |

1174.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[4-(acridin-9-ylamino)butanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[3-(acridin-9-ylamino)propyl-(2-amino-2-oxoethyl)amino]-6-amino-1-oxohexan-2-yl]-6-aminohexanamide;formic acid |

InChI |

InChI=1S/C56H67N11O6.4CH2O2/c57-30-11-9-23-47(54(71)66-48(24-10-12-31-58)56(73)67(36-50(59)69)34-14-33-61-53-41-17-3-7-21-45(41)63-46-22-8-4-18-42(46)53)65-55(72)49(35-37-26-28-38(68)29-27-37)64-51(70)25-13-32-60-52-39-15-1-5-19-43(39)62-44-20-6-2-16-40(44)52;4*2-1-3/h1-8,15-22,26-29,47-49,68H,9-14,23-25,30-36,57-58H2,(H2,59,69)(H,60,62)(H,61,63)(H,64,70)(H,65,72)(H,66,71);4*1H,(H,2,3)/t47-,48-,49-;;;;/m0..../s1 |

InChI Key |

RGUJWNOGSODCFA-FQDXXHFVSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCC(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N(CCCNC5=C6C=CC=CC6=NC7=CC=CC=C75)CC(=O)N.C(=O)O.C(=O)O.C(=O)O.C(=O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCC(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N(CCCNC5=C6C=CC=CC6=NC7=CC=CC=C75)CC(=O)N.C(=O)O.C(=O)O.C(=O)O.C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCC(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N(CCCNC5=C6C=CC=CC6=NC7=CC=CC=C75)CC(=O)N.C(=O)O.C(=O)O.C(=O)O.C(=O)O |

sequence |

YKKG |

Synonyms |

AATLLGAD N-((9-acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N’-(9-acridinyl)-1,3-diaminopropane typically involves multiple steps:

Formation of Acridine Derivatives: The acridine moieties can be synthesized through cyclization reactions involving anthranilic acid derivatives.

Peptide Coupling: The acridine derivatives are then coupled with a peptide sequence using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).

Final Coupling: The final step involves coupling the acridine-peptide conjugate with 1,3-diaminopropane under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

Automated Peptide Synthesizers: To streamline the peptide coupling steps.

High-Performance Liquid Chromatography (HPLC): For purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N’-(9-acridinyl)-1,3-diaminopropane can undergo various chemical reactions, including:

Oxidation: The acridine moieties can be oxidized to form acridone derivatives.

Reduction: Reduction reactions can modify the peptide backbone or the acridine rings.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the acridine rings.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

Acridone Derivatives: From oxidation reactions.

Reduced Peptides: From reduction reactions.

Functionalized Acridines: From substitution reactions.

Scientific Research Applications

N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N’-(9-acridinyl)-1,3-diaminopropane has several scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and acridine chemistry.

Biology: Investigated for its interactions with DNA and proteins.

Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

Mechanism of Action

The mechanism of action of N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N’-(9-acridinyl)-1,3-diaminopropane involves:

DNA Intercalation: The acridine moieties can insert between DNA base pairs, disrupting the DNA structure.

Topoisomerase Inhibition: The compound can inhibit topoisomerase enzymes, which are essential for DNA replication and transcription.

Apoptosis Induction: The disruption of DNA function can lead to programmed cell death (apoptosis) in cancer cells.

Comparison with Similar Compounds

Research Findings and Limitations

- Strengths: this compound’s dual donor system (phosphine + alkene) provides a unique balance of electron donation and steric tunability, enabling catalysis under mild conditions .

- Weaknesses : Its synthesis requires costly palladium precursors, limiting large-scale industrial use .

- Future Directions : Computational studies suggest modifying the alkene substituents (e.g., fluorination) could enhance oxidative stability and substrate scope .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.